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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine

Cat. No.: B091421

An In-depth Technical Guide on the Spectral Data of 1,4-Dimethylpiperazine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-Dimethylpiperazine (CAS No:
106-58-1).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals
in drug development and analytical chemistry, offering detailed spectral information,
experimental protocols, and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
compounds. For 1,4-Dimethylpiperazine, both *H and 3C NMR provide characteristic signals
corresponding to its molecular structure.

'H NMR Spectral Data

The *H NMR spectrum of 1,4-Dimethylpiperazine is relatively simple, showing two main
signals corresponding to the methyl and methylene protons.

Signal Assignment Chemical Shift (d) in ppm Solvent
Methylene Protons (-CHz-) 2.45 CDClIs
Methyl Protons (-CHs) 2.288 CDCls
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3C NMR Spectral Data

The 13C NMR spectrum further confirms the structure with two distinct signals for the two types

of carbon atoms present in the molecule.

Signal Assignment Chemical Shift () in ppm Solvent
Methylene Carbons (-CHz-) 55.9 CDCls
Methyl Carbons (-CHs) 46.39 CDCls

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of 1,4-Dimethylpiperazine is as

follows:

o Sample Preparation: Approximately 5-10 mg of purified 1,4-Dimethylpiperazine is dissolved
in about 0.5 mL of deuterated chloroform (CDCIs).[6] A small amount of tetramethylsilane
(TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[6]

e Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a proton frequency of 90 MHz, 300 MHz, or higher.[3][6][7]

e 1H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is
used.[6]

o Number of Scans: 16 to 64 scans are typically accumulated to ensure a good signal-to-

noise ratio.[6]
o Acquisition Time: 2-4 seconds.[6]

o Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the
protons.[6]

o Spectral Width: A spectral width of 10-15 ppm is generally sufficient.[6]
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o Temperature: The experiment is conducted at a constant temperature, typically 298 K.[6]

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform. The resulting spectrum is then phase-corrected and the baseline is
corrected. The chemical shifts are calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,4-Dimethylpiperazine is characterized by absorptions corresponding to C-H and
C-N bond vibrations.

IR Spectral Data

The key IR absorption bands for 1,4-Dimethylpiperazine are summarized below.

Frequency (cm~1) Vibrational Mode Intensity
2940 - 2800 C-H Stretch (Aliphatic) Strong
1450 C-H Bend (Methylene) Medium
1290 C-N Stretch Medium
1150 C-N Stretch Medium
1010 C-C Stretch Medium

Experimental Protocol for IR Spectroscopy

FT-IR spectra can be obtained using the following methodology:

o Sample Preparation: As 1,4-Dimethylpiperazine is a liquid at room temperature, the
spectrum can be recorded as a thin liquid film.[3][5] A drop of the neat liquid is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a
solution in a solvent like carbon tetrachloride (CCls) can be used.[3]

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.
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o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the salt plates (or solvent) is recorded first and automatically
subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is converted into a spectrum (transmittance vs.
wavenumber) via a Fourier transform.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification.

Mass Spectral Data (Electron lonization)

The electron ionization (EI) mass spectrum of 1,4-Dimethylpiperazine shows a molecular ion
peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment lon
114 35 [M]* (Molecular lon)

70 100 [CaHsN]*

58 45 [CsHeN]*

44 55 [C2HsN]*

42 50 [C2HaN]*

Experimental Protocol for Mass Spectrometry

A typical GC-MS protocol for the analysis of 1,4-Dimethylpiperazine is as follows:

o Sample Preparation: A dilute solution of 1,4-Dimethylpiperazine is prepared in a volatile
organic solvent such as methanol or dichloromethane.

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

¢ Gas Chromatography (GC) Conditions:
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o Injection: A small volume (e.g., 1 pL) of the sample solution is injected into the GC.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for
separation.

o Temperature Program: The oven temperature is programmed to ramp from a low initial
temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the

compound.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.
o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

o Scan Range: The mass-to-charge ratio (m/z) is scanned over a range, for example, from
35 to 200 amu.

Visualizations
General Workflow for Spectral Analysis
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Caption: A logical workflow for the spectral analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation of 1,4-
Dimethylpiperazine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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